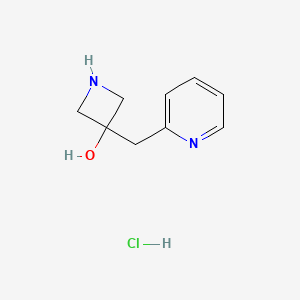
3-(2-吡啶甲基)氮杂环丁烷-3-醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C₉H₁₂N₂O·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
科学研究应用
3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride typically involves the reaction of 2-pyridylmethylamine with an appropriate azetidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Azetidine derivatives with reduced functional groups.
Substitution: Various substituted azetidine derivatives.
作用机制
The mechanism of action of 3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can participate in various biochemical pathways, potentially leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Pyridine: A six-membered nitrogen-containing aromatic ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Uniqueness
3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride is unique due to its combination of the azetidine ring and the pyridylmethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
IUPAC Name |
3-(pyridin-2-ylmethyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c12-9(6-10-7-9)5-8-3-1-2-4-11-8;/h1-4,10,12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOBMYPJSZNNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
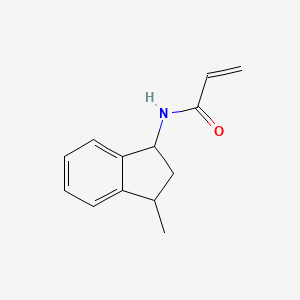
![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)
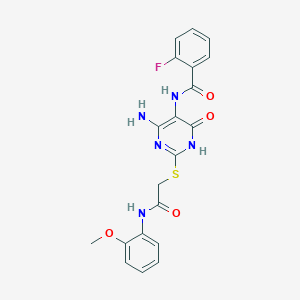
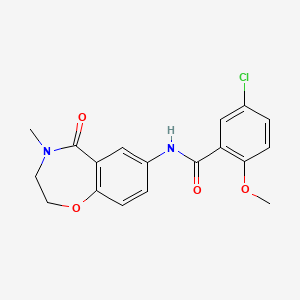
![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)
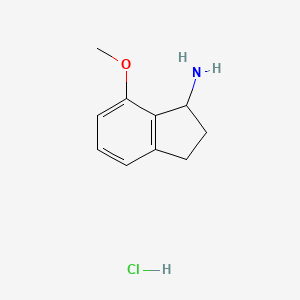
![3-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2454176.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2454179.png)
![1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2454181.png)

![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)
![Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2454185.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2454186.png)
![N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)
